Lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)

説明

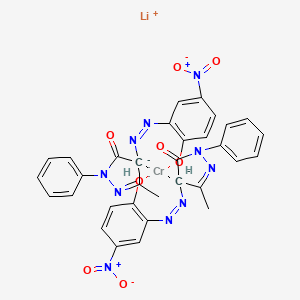

This lithium-containing chromate complex features a highly substituted azo-pyrazolone ligand system. The molecular structure includes:

- A chromium(VI) core coordinated to two deprotonated azo-pyrazolone ligands.

- Azo groups (-N=N-) linked to a 2-hydroxy-5-nitrophenyl moiety, contributing to its intense coloration and redox activity.

- A pyrazolone ring substituted with methyl and phenyl groups, enhancing steric bulk and stability.

- A lithium counterion balancing the charge.

The compound is hypothesized to exhibit applications in catalysis, photochemistry, or as a specialty dye due to its conjugated π-system and metal-ligand charge transfer properties. Its structural complexity distinguishes it from simpler chromates like lithium chromate (Li₂CrO₄), which lacks organic ligands .

特性

CAS番号 |

83733-12-4 |

|---|---|

分子式 |

C32H24CrLiN10O8- |

分子量 |

735.6 g/mol |

IUPAC名 |

lithium;chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |

InChI |

InChI=1S/2C16H12N5O4.Cr.Li/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;/h2*2-9,22H,1H3;;/q2*-1;;+1 |

InChIキー |

NRPQNNODCXGJLJ-UHFFFAOYSA-N |

正規SMILES |

[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.[Cr] |

製品の起源 |

United States |

準備方法

Synthesis of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

- Method : Condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.

- Conditions : Typically performed in acetic acid or ethanol at 80–100°C for 6–8 hours.

- Yield : Approximately 70–85% purity depending on catalyst and solvent choice.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane mixtures is employed to isolate the pure pyrazolone intermediate.

Azo Coupling Reaction

- The pyrazolone intermediate undergoes azo coupling with 2-hydroxy-5-nitrophenyl diazonium salts.

- Reaction medium : Usually aqueous acidic or mildly basic conditions to maintain diazonium stability.

- Temperature : Maintained at 0–5°C to control reaction rate and prevent side reactions.

- Outcome : Formation of the azo-pyrazolone ligand with characteristic azo (–N=N–) and phenolic hydroxyl groups.

Complexation with Chromium(III) and Lithium Ions

Chromium(III) Complex Formation

- Reagents : Chromium(III) chloride hexahydrate (CrCl3·6H2O) is commonly used.

- Molar ratio : Ligand to chromium ratio is maintained at 2:1 to form bis-ligand complexes.

- Solvent : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance ligand solubility and complex stability.

- Temperature : Reaction is carried out at 60–70°C under nitrogen atmosphere to avoid oxidation and hydrolysis.

- Procedure : Gradual addition of chromium salt to ligand solution with stirring to prevent precipitation.

- Purification : Centrifugation at 10,000 rpm for 15 minutes removes insoluble impurities; dialysis (MWCO 1 kDa) isolates the pure complex.

Incorporation of Lithium Ion

- Lithium salt (e.g., lithium hydroxide or lithium carbonate) is added to the chromium-ligand complex solution.

- The lithium ion balances the negative charge of the complex, forming the lithium bis(azo-pyrazolone)chromate(1-) salt.

- The reaction is typically performed at room temperature with stirring until complete precipitation or crystallization occurs.

- The product is filtered, washed, and dried under vacuum.

Summary Table of Preparation Steps

| Step | Process Description | Reagents/Conditions | Key Parameters | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of pyrazolone intermediate | Phenylhydrazine + ethyl acetoacetate, acetic acid, 80–100°C, 6–8 h | Acidic catalyst, solvent choice | 5-methyl-2-phenyl-3H-pyrazol-3-one, 70–85% purity |

| 2 | Azo coupling | Pyrazolone + 2-hydroxy-5-nitrophenyl diazonium salt, 0–5°C, aqueous medium | Controlled temperature, pH | Azo-pyrazolone ligand |

| 3 | Complexation with Cr(III) | CrCl3·6H2O, DMSO/DMF, 60–70°C, N2 atmosphere | 2:1 ligand:Cr ratio, gradual addition | Chromium bis(azo-pyrazolone) complex |

| 4 | Lithium salt incorporation | Lithium hydroxide/carbonate, room temp | Stoichiometric lithium addition | Lithium bis(azo-pyrazolone)chromate(1-) salt |

Analytical and Characterization Techniques Supporting Preparation

- Elemental Analysis (CHNS) : Confirms expected carbon, hydrogen, nitrogen percentages within ±0.3% tolerance, indicating purity.

- FT-IR Spectroscopy : Identifies azo (–N=N–) stretching (1580–1450 cm⁻¹), carbonyl (C=O) groups (1650–1700 cm⁻¹), and phenolic –OH (3200–3500 cm⁻¹).

- UV-Vis Spectroscopy : Shows characteristic π→π* transitions at 350–450 nm and charge-transfer bands at 500–600 nm, confirming azo ligand formation and chromium coordination.

- X-ray Crystallography (where available): Confirms pseudo-octahedral geometry of chromium center coordinated by azo-pyrazolone ligands.

Research Findings and Optimization Notes

- The electron-withdrawing nitro group and electron-donating hydroxyl group on the phenyl ring stabilize the azo linkage and enhance chromium coordination, improving complex stability.

- Solvent polarity and reaction temperature critically influence ligand solubility and complex yield.

- Slow addition of chromium salt and inert atmosphere prevent premature precipitation and oxidation side reactions.

- Purification by centrifugation and dialysis ensures removal of unreacted ligands and byproducts, yielding high-purity complexes suitable for further applications.

This detailed synthesis approach for Lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) integrates ligand preparation, complexation, and purification steps, supported by analytical validation, providing a comprehensive guide for researchers in coordination chemistry and related fields.

化学反応の分析

科学研究の用途

ビス[2,4-ジヒドロ-4-[(2-ヒドロキシ-5-ニトロフェニル)アゾ]-5-メチル-2-フェニル-3H-ピラゾール-3-オナト(2-)]クロム酸(1-)リチウムには、いくつかの科学研究の用途があります。

化学: さまざまな化学反応における試薬として、および分析化学における標準として使用されます。

生物学: この化合物は、抗菌作用や抗がん作用を含む潜在的な生物活性について研究されています。

医学: 薬剤開発および治療用途における潜在的な使用を調査するために研究が進められています。

科学的研究の応用

Lithium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

Industry: It is widely used in the dye and pigment industry due to its vibrant color and stability.

作用機序

類似の化合物との比較

類似の化合物

- ビス[4-[(2-クロロ-4-ニトロフェニル)アゾ]-2-[[(2-ヒドロキシ-5-ニトロフェニル)イミノ]メチル]フェノラト(2-)]クロム酸(1-)リチウム

- アミン、C10-14-分岐および直鎖アルキル、ビス[2,4-ジヒドロ-4-[(2-ヒドロキシ-5-ニトロフェニル)アゾ]-5-メチル-2-フェニル-3H-ピラゾール-3-オナト(2-)]クロム酸(1-)リチウム

ユニークさ

ビス[2,4-ジヒドロ-4-[(2-ヒドロキシ-5-ニトロフェニル)アゾ]-5-メチル-2-フェニル-3H-ピラゾール-3-オナト(2-)]クロム酸(1-)リチウムは、その特定の分子構造により、独自の化学的および物理的特性を付与するため、ユニークです。 その鮮やかな色と安定性により、染料および顔料業界で特に価値があります.

類似化合物との比較

Structural and Functional Analogues

A. Hydrogen Bis[2,4-dihydro-4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)

- Structural Differences :

B. Lithium Chromate (Li₂CrO₄)

- Structural Simplicity: Lacks organic ligands, existing as an inorganic salt.

- Applications : Widely used as a corrosion inhibitor and oxidizing agent in industrial settings .

- Hazard Profile: Classified as a carcinogen and strong oxidizer, with documented risks of respiratory and dermal toxicity .

C. Sodium Bis(azo-salicylate)chromate

- Ligand System : Simpler salicylate-based azo ligands (vs. pyrazolone).

- Properties : Reduced thermal stability compared to pyrazolone derivatives due to weaker Cr-ligand bonding.

Comparative Data Table

*Inferred from chromium(VI) core; organic ligands may modulate bioavailability.

Key Research Findings

Substituent Effects :

- The 5-nitro group in the lithium compound enhances electron-withdrawing character, stabilizing the chromate(VI) oxidation state and intensifying absorption in the visible spectrum.

- Methyl groups on the pyrazolone ring improve thermal stability by reducing ligand lability .

Counterion Impact :

- Lithium ions enhance solubility in polar aprotic solvents (e.g., DMSO) compared to hydrogen or sodium counterparts, broadening synthetic utility.

Hazard Considerations: While the organic ligands in the target compound may reduce dermal absorption compared to Li₂CrO₄, the chromium(VI) core still poses significant carcinogenic risks .

生物活性

Lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) is a complex coordination compound characterized by its unique structural features, including a lithium cation and a chromate anion coordinated to an azo dye derivative. The molecular formula is , with a molecular weight of approximately 727.60 g/mol. This compound is part of a class of coordination compounds known for their optical and electronic properties, attributed to the presence of the azo group and pyrazole moiety.

Biological Activity

The biological activity of lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) has not been extensively studied; however, preliminary findings indicate potential applications in medicinal chemistry. Compounds containing azo groups are often recognized for their antimicrobial and antifungal properties. Research suggests that this compound may exhibit similar biological activities, warranting further investigation into its interactions with biological systems.

The specific mechanisms through which lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) exerts its effects on biological systems remain largely unexplored. Key areas for future research include:

- Interaction with Enzymes : Investigating how this compound may inhibit or activate specific enzymes.

- Cellular Uptake : Understanding how the compound enters cells and its subsequent effects on cell viability.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) within its chemical class, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sodium bis[4-(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-naphthyl)imino]methyl]phenolato(2-)chromate(1-) | Contains an azo group and chromate | Different substituents on the aromatic rings |

| Hydrogen bis[4-(hydroxy-nitrophenyl)azo]-pyrazole derivatives | Similar pyrazole structure | Varies in functional groups attached |

| Other azo-pyrazole complexes | Common azo linkage | Differences in metal coordination |

These comparisons highlight the unique aspects of lithium bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) regarding its specific structural features and potential applications in various fields.

Case Studies and Research Findings

While specific case studies focusing exclusively on lithium bis(2,4-dihydro-4-(...)chromate(1-) are scarce, related studies on azo compounds provide insights into their biological activities:

- Antimicrobial Studies : Research indicates that many azo compounds exhibit significant antimicrobial activity against various pathogens. For instance, transition metal complexes containing azo ligands have shown enhanced antibacterial properties compared to their parent ligands .

- Cytotoxicity Assessments : Azo compounds have been evaluated for cytotoxic effects against cancer cell lines. In some cases, these compounds demonstrated selective toxicity, suggesting potential therapeutic applications in oncology .

Q & A

Q. What controls are essential for reproducibility in catalytic studies involving this complex?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。